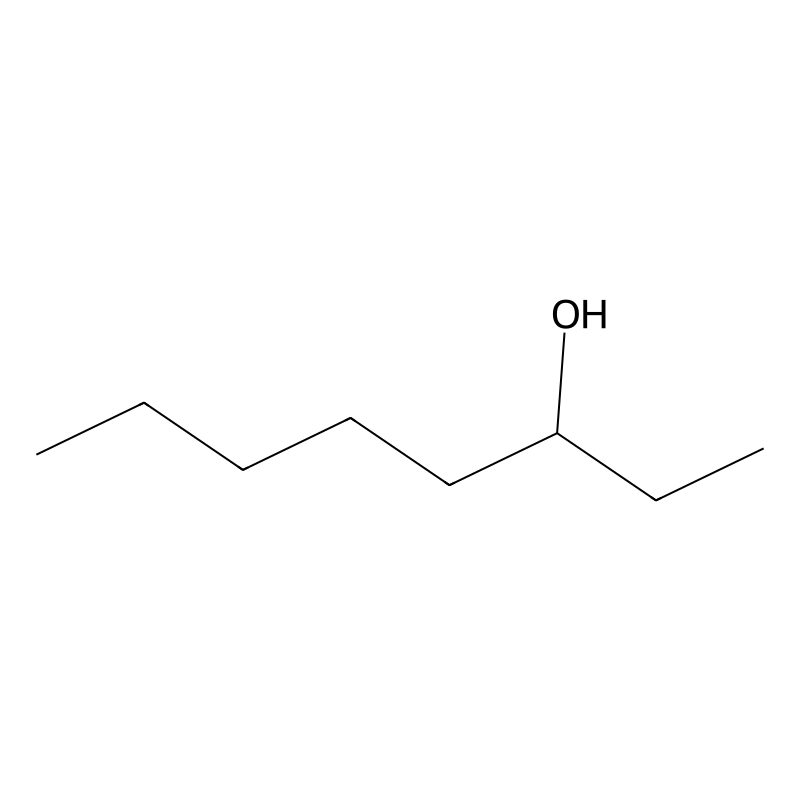

3-Octanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Physical Property Data for 3-Octanol

The table below summarizes the core properties of 3-Octanol relevant to researchers and scientists.

| Property | Value | Conditions / Notes | Source |

|---|---|---|---|

| Density | 0.818 g/mL | at 25 °C | [1] [2] |

| Vapor Pressure | 0.256 mm Hg | - | [2] |

| ~1 mm Hg | at 20 °C | [1] | |

| Boiling Point | 171 °C | - | [2] |

| 174-176 °C | - | [1] | |

| Melting Point | -45 °C | - | [1] [2] |

| Molecular Weight | 130.23 g/mol | - | [1] [2] |

| Refractive Index | 1.426 | at 20 °C / D line | [1] [2] |

| Flash Point | 150 °F (approx. 65.6 °C) | - | [1] [2] |

| Vapor Density | ~4.5 | (vs air) | [1] [2] |

Experimental Protocols & Context

For the vapor pressure data, one source cites a value of 0.256 mm Hg [2]. Another provides a similar but slightly different value of ~1 mm Hg at 20 °C [1]. The enthalpy of vaporization (ΔvapH°) for this compound has been measured as 49.69 kJ/mol (Joback method) and 67.9 ± 0.3 kJ/mol (based on data from 288 to 324 K) [3] [4]. These variations are typical in scientific literature, reflecting different measurement methods and conditions.

Graphviz Workflow Diagram

The following Graphviz diagram illustrates the logical relationship between the properties of this compound and the experimental data, creating a visual workflow for your technical documentation.

Diagram 1: Relationship map of this compound properties and data sources.

Key Technical Notes

- Data Consistency: The data for density, melting point, and other physical properties is highly consistent across commercial and scientific sources, indicating reliable and reproducible values [1] [2].

- Experimental Context: The vapor pressure and enthalpy of vaporization values highlight that experimental conditions and methodologies can lead to variations in reported data, which is a normal aspect of experimental science [3] [4].

References

3-octanol odor profile and sensory characteristics

Odor Profile & Quantitative Data

| Characteristic | Description / Value |

|---|---|

| Primary Odor Descriptors | Mushroom-like, green, earthy [1] [2]. |

| Reported Odor Threshold in Water | 70 µg/L (70 parts per billion) [2]. |

| Chemical Class | Alcohol (volatile eight-carbon compound). |

| Common Context | A key aroma compound in various edible mushrooms, contributing to their characteristic earthy scent [1] [2]. |

Experimental Protocols for Analysis

The identification and characterization of 3-octanol in scientific studies typically follow a rigorous workflow involving sample preparation, compound extraction, separation, and sensory evaluation. The following diagram and sections detail these standard methodologies [1] [3] [2].

Experimental workflow for odorant analysis.

Sample Preparation

- Source Material: Studies often use edible mushrooms (e.g., Pleurotus geesteranus, Flammulina filiformis). Samples are frozen with liquid nitrogen and ground into a fine powder to preserve volatile compounds [1] [2].

- Application of Internal Standard: A known amount of an internal standard (e.g., 1,2-dichlorobenzene) is added to the sample before extraction to enable accurate quantification [2].

Volatile Compound Extraction

Researchers typically use one of two primary methods:

- Headspace Solid-Phase Microextraction (HS-SPME): A coated fiber is exposed to the sample's headspace in a sealed vial at a controlled temperature (e.g., 55°C for 50 minutes) to adsorb volatile organic compounds [1] [2].

- Solvent-Assisted Flavor Evaporation (SAFE): The sample is continuously extracted with a solvent like dichloromethane for several hours. The extract is then distilled under high vacuum and low temperature (e.g., 40°C) to isolate the volatile fraction, which is concentrated under a nitrogen stream before analysis [2].

Chromatographic Separation and Detection

- Gas Chromatography-Mass Spectrometry (GC-MS): The extracted volatiles are injected into a GC system and separated using a capillary column (e.g., HP-INNOWAX). The eluting compounds are then identified by their mass spectra and by comparing their retention indices to known standards [1] [2] [4].

- Gas Chromatography-Olfactometry (GC-O): The GC effluent is split between a chemical detector (like an MS) and a human sniffing port. Trained assessors describe the odor and intensity of each eluting compound as it exits the column, directly linking chemical structure to sensory perception [3] [2].

Sensory Evaluation and Data Integration

- Aroma Extract Dilution Analysis (AEDA): This GC-O technique involves a stepwise dilution of the original aroma extract. The "Flavor Dilution" (FD) factor is the highest dilution at which an odorant can still be detected by the assessors, indicating its relative potency [2].

- Odor Activity Value (OAV) Calculation: The OAV is calculated by dividing the concentration of a compound by its odor perception threshold. Compounds with an OAV greater than 1 are considered key contributors to the overall aroma [3] [2] [4].

Olfactory Perception Pathway

The perception of a molecule's odor, such as that of this compound, is a complex biological process. The following diagram illustrates the pathway from chemical stimulus to brain perception, a framework that is relevant for drug development professionals considering nasal delivery or neurology-focused therapies [5] [6].

Biological pathway of human odor perception.

- Receptor Activation: Inhaled this compound molecules bind to specific G-Protein Coupled Receptors (GPCRs) on the cilia of Olfactory Sensory Neurons (OSNs) located in the olfactory epithelium [5] [6].

- Signal Transduction: This binding triggers an intracellular signal transduction cascade, generating an electrical signal (action potential) in the OSN [6].

- Signal Transmission: The action potential travels along the axon of the OSN to the olfactory bulb, the first processing center in the brain. Here, OSNs expressing the same receptor type project to structures called glomeruli, creating a spatial odor map [5].

- Perception and Recognition: Signals are relayed from the olfactory bulb to higher brain regions, including the piriform cortex (primary olfactory cortex), amygdala, and orbitofrontal cortex, where the signal is ultimately processed into the conscious perception of a "mushroom-like" or "green" odor [5].

References

- 1. the key odor-active compounds and taste components [sciencedirect.com]

- 2. Variations in Key Aroma Compounds and Aroma Profiles ... [mdpi.com]

- 3. Comparison of the Aroma-Active Compounds and Sensory ... [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Potent Odorants in Traditional and Modern ... [pmc.ncbi.nlm.nih.gov]

- 5. [1910.10685] Machine Learning for Scent: Learning Generalizable... [ar5iv.labs.arxiv.org]

- 6. olfactory receptor neuron responses from odorant Predicting structure [bmcchem.biomedcentral.com]

Quantitative Occurrence of 3-Octanol in Natural Sources

The following table summarizes the presence of 3-octanol in specific plant species based on analytical studies [1]:

| Source | Part / Type | Reported Percentage |

|---|---|---|

| Melissa officinalis (Lemon Balm) | Lamiaceae (from Farming co-operative) | 0.71% |

| Melissa officinalis (Lemon Balm) | Lamiaceae (Herbes de Chevenoz) | 0.80% |

The table below lists other natural sources where this compound has been identified, though often without specific quantitative data [2] [3] [4]:

| Category | Specific Sources |

|---|---|

| Plants & Herbs | Mint oils, Lavender, Thyme (Thymus species), Sweet marjoram, Lemon balm, Buckwheat, Calamintha nepeta oil |

| Fungi | Mushrooms, Truffles, Morels |

| Fruits & Foods | Acerola, Litchi, Apple, Banana, Cranberry, Grapes, Papaya, Strawberry, Passionfruit, Vanilla |

| Other Foods | Fish, Pork, Fried beef, Swiss cheese, Peas, Potato, Ginger, Kelp, Dried bonito, Soybean, Oats, Coffee, Tea, Wine, Cognac, Rum |

Analytical and Experimental Protocols

For researchers aiming to detect, identify, or quantify this compound in natural samples, the following established methodologies are applicable.

Sample Preparation and Extraction

The initial step involves isolating volatile compounds from the sample matrix. Common techniques include [5]:

- Solid-Phase Extraction Embedded Dialysis (SPEED): This modern technique uses a dialysis tube filled with resin beads, which selectively captures metabolites from a culture broth based on molecular weight. It is particularly useful for in-situ extraction during microbial fermentation [5].

- Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent (e.g., dichloromethane, chloroform, or ethyl acetate) to transfer target compounds from the aqueous phase to the organic phase [5].

- Ultrasonic-Assisted Extraction (UAE): Ultrasound waves are applied to disrupt cells and enhance the efficiency of compound release into the solvent [5].

Separation and Detection

After extraction, the complex mixture is typically separated and analyzed using chromatography coupled with mass spectrometry [5] [3]:

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for analyzing volatile compounds like this compound.

- Separation: The extract is injected into a GC system, where compounds are vaporized and separated based on their differential partitioning between a gaseous mobile phase and a stationary phase in the column.

- Detection and Identification: The separated compounds are then introduced into a mass spectrometer (MS). The MS fragments the molecules, providing a fingerprint (mass spectrum) that can be compared to reference libraries for definitive identification. This compound can be used as a reference standard in such analyses [3].

Biosynthesis Pathway in Fungi

This compound and the related aromatic compound 1-octen-3-ol (mushroom alcohol) are formed from linoleic acid. The diagram below illustrates this pathway [6]:

The key enzymatic steps are [6]:

- Step 1: Oxidation by Lipoxygenase

- The polyunsaturated fatty acid linoleic acid is oxidized by the enzyme lipoxygenase.

- This reaction specifically forms (S)-10-hydroperoxy-(8E,12Z)-8,12-octadecadienoic acid (10-HPODE).

- Step 2: Cleavage by Hydroperoxide Lyase

- The hydroperoxide 10-HPODE is cleaved by the enzyme hydroperoxide lyase.

- This cleavage produces the volatile C8 compound 1-octen-3-ol and a C10 co-product, 10-oxo-trans-8-decenoic acid.

- This compound is likely formed through the further reduction of 1-octen-3-ol.

Regulatory and Safety Context for Researchers

For professionals in drug development, it is important to note that this compound has been evaluated for safety as a flavoring agent.

- Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that its use as a flavoring agent raises no safety concerns at current estimated intake levels [7].

- Metabolism: Saturated aliphatic secondary alcohols like this compound are generally absorbed and metabolized by conjugation with glucuronic acid, followed by excretion in urine [7].

- Toxicological Classification: The Research Institute for Fragrance Materials (RIFM) classifies this compound as Cramer Class I (Low Toxicity) using expert judgment, indicating a high probability of safety based on its structure [2].

References

- 1. sciencedirect.com/topics/chemistry/ 3 - octanol [sciencedirect.com]

- 2. RIFM fragrance ingredient safety assessment, this compound ... [sciencedirect.com]

- 3. Cas 589-98-0, 3 - OCTANOL | lookchem [lookchem.com]

- 4. This compound octan-3-ol [thegoodscentscompany.com]

- 5. Overview of Bioactive Fungal Secondary Metabolites [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant ... [pmc.ncbi.nlm.nih.gov]

- 7. 941. Saturated aliphatic acyclic secondary alcohols... [inchem.org]

3-octanol solubility in water and organic solvents

Physical Properties and Solubility of 3-Octanol

The table below summarizes the fundamental physical properties and solubility characteristics of this compound for your research reference.

| Property | Value | Conditions / Notes | Source |

|---|---|---|---|

| Molecular Formula | C₈H₁₈O | - | [1] [2] |

| Molecular Weight | 130.23 g/mol | - | [1] [2] |

| Boiling Point | 174-176 °C | Lit. | [1] |

| Density | 0.818 g/mL | at 25 °C | [1] |

| Melting Point | -45 °C | - | [1] |

| Solubility in Water | 0.3 mg/L | 20 °C, estimated | [3] |

| Solubility in Organic Solvents | Miscible | Most organic solvents (e.g., ethanol, ether, DMSO) | [1] [2] |

| Log P (Octanol-Water) | 2.338 (Calc.) | Crippen Method | [4] |

| Vapor Pressure | ~1 mm Hg | 20 °C | [1] |

Experimental Determination of Partition Coefficients

While specific protocols for this compound were not found, recent research highlights critical methodological considerations for determining octanol-water partition coefficients (KOW), a key parameter for solubility and distribution.

- The Challenge of Ionizable Compounds: For weak acids or bases, which constitute about 95% of Active Pharmaceutical Ingredients (APIs), experimentally reported KOW values can vary by several orders of magnitude. This large scatter is primarily due to the conventional method of extrapolating experimental data to a solute concentration of zero [5].

- A Proposed Improved Protocol: A 2025 study suggests a more reliable evaluation method to reduce this uncertainty [5].

- Measure distribution coefficients experimentally across a range of pH values.

- Extrapolate with respect to pH rather than solute concentration.

- The authors report that this approach can narrow the difference between the highest and lowest reported values for a substance from about 2.4 to 0.5 logarithmic units [5].

- Computational Predictions & Uncertainty: Quantitative Structure-Property Relationship (QSPR) models are widely used to predict properties like KOW. A 2025 review suggests that for reliable screening, the 95% prediction interval for log KOW from some models should be expanded by a factor of 2 to 4 to adequately capture experimental data, highlighting the importance of accounting for model uncertainty [6].

Experimental and Computational Workflows

The following diagrams outline the general workflows for the experimental and computational methods discussed above.

Workflows for determining partition coefficients experimentally and computationally.

Key Applications and Context

- Primary Uses: this compound serves as an important organic synthesis intermediate, a fragrance ingredient with a mild citrus or herbal aroma, and a solvent in extraction processes [1] [2].

- Distinguishing Isomers: It is crucial to differentiate this compound from its isomer 1-octanol. 1-Octanol is a primary alcohol with significantly lower water solubility (also about 0.3 mg/L) and a higher Log P of 3.0 [3]. The position of the hydroxyl group on the carbon chain defines its chemical properties as a secondary alcohol [1].

Relationship between octanol isomers and their key property differences.

References

- 1. - 3 CAS 20296-29-1 | Zhishang Chem | Supplier Octanol [zhishangchem.com]

- 2. This compound | Fragrance Ingredient [medchemexpress.com]

- 3. 1- octanol [sitem.herts.ac.uk]

- 4. Chemical Properties of this compound (CAS 589-98-0) [chemeo.com]

- 5. The Hidden Crux of Correctly Determining Octanol-Water ... [pubmed.ncbi.nlm.nih.gov]

- 6. Quantifying uncertainty in predicted chemical partition ratios ... [pubs.rsc.org]

Comprehensive Application Notes and Protocols for 3-Octanol in Deoxydehydration (DODH) Catalysis

Introduction to 3-Octanol in Deoxydehydration (DODH) Catalysis

This compound has emerged as a crucial solvent and reducing agent in deoxydehydration (DODH) reactions, which constitute an important transformation in biomass valorization. DODH enables the conversion of biomass-derived polyols to value-added olefins by removing vicinal hydroxyl groups, thereby reducing oxygen content in these highly functionalized molecules. The unique properties of this compound, particularly its secondary alcohol functionality and appropriate chain length, make it exceptionally suitable for facilitating this transformation when paired with various rhenium-based catalysts. This application note provides comprehensive protocols and performance data for implementing this compound in DODH catalysis, supporting researchers in sustainable chemical production and drug development where olefin intermediates are required.

The significance of this compound in DODH reactions stems from its dual role as both solvent and sacrificial reductant. In this capacity, this compound undergoes oxidation to 3-octanone while driving the deoxygenation of vicinal diols to corresponding olefins. Compared to shorter-chain alcohols, this compound demonstrates superior performance with higher yields and improved reaction kinetics. Its molecular structure appears to optimally balance solubility requirements with efficient hydride transfer capability, making it particularly valuable in transformations of glycerol to allyl alcohol and other biomass-derived substrates to unsaturated compounds with importance in pharmaceutical and industrial applications.

Fundamental Principles and Reaction Mechanism

The DODH Catalytic Cycle with this compound

The deoxydehydration (DODH) reaction catalyzed by rhenium complexes in this compound follows a well-defined catalytic cycle that involves both the substrate (vicinal diol) and the sacrificial alcohol (this compound) in a redox-coupled process. The mechanism proceeds through key intermediates that have been characterized through mechanistic studies, beginning with coordination of the diol to the rhenium center followed by dehydration and reduction steps. Throughout this cycle, this compound serves as the terminal reductant that regenerates the active catalyst while being oxidized to 3-octanone as the stoichiometric byproduct.

Figure 1: DODH Catalytic Cycle in this compound. The diagram illustrates the cyclic transformation where high-valent rhenium species (Re⁶⁺) are reduced to active catalysts (Re⁴⁺) by this compound, which coordinates with vicinal diols to form Re-diolate complexes before olefin extrusion, regenerating the catalyst.

Mechanistic Insights

The catalytic efficiency of the DODH process heavily relies on the reduction potential of the alcohol solvent. Experimental evidence indicates that secondary alcohols like this compound demonstrate superior performance compared to primary alcohols due to more favorable oxidation thermodynamics. The reaction kinetics are influenced by the formation of the rhenium-diolate intermediate, which undergoes rate-determining olefin extrusion. Studies have revealed that steric effects from the this compound molecule contribute to stabilizing transition states in this process, explaining why branched and longer-chain secondary alcohols typically outperform their linear or shorter-chain counterparts. The redox coupling between diol deoxygenation and alcohol oxidation is concerted in nature, with hydrogen transfer occurring simultaneously with C-O bond cleavage in the diol substrate.

Experimental Protocols

Homogeneous DODH Catalysis with CpttReO₃

Protocol Objective: To demonstrate the DODH reaction of 1,2-octanediol to 1-octene using homogeneous CpttReO₃ catalyst and this compound as solvent/reductant.

Table 1: Reagents and Equipment for Homogeneous DODH

| Component | Specification | Quantity |

|---|---|---|

| 1,2-Octanediol | ≥98% purity | 0.5 mmol |

| CpttReO₃ catalyst | 1,3-di-tert-butylcyclopentadienyl trioxorhenium | 2 mol% (0.01 mmol) |

| This compound | Anhydrous, ≥99% | 0.5 mL |

| Reaction vessel | Schlenk tube or pressure tube | 10-15 mL capacity |

| Heating system | Oil bath with temperature control | - |

| Inert atmosphere | Nitrogen or argon | - |

Step-by-Step Procedure:

- Reaction Setup: Charge the Schlenk tube with 1,2-octanediol (0.5 mmol, 73 mg) and CpttReO₃ catalyst (2 mol%, ~5-7 mg).

- Solvent Addition: Add anhydrous this compound (0.5 mL) via syringe under inert atmosphere.

- Reaction Conditions: Seal the reaction vessel and heat to 135°C in an oil bath for 15 hours under nitrogen atmosphere.

- Reaction Monitoring: Withdraw aliquots at regular intervals for GC or NMR analysis to monitor conversion.

- Product Isolation: After reaction completion, cool to room temperature and dilute with ethyl acetate (10 mL).

- Purification: Wash with brine (2 × 5 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

- Product Separation: Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 1-octene.

Notes and Troubleshooting:

- For oxygen-sensitive catalysts, ensure strict exclusion of air during setup by using glovebox techniques or proper Schlenk line operation.

- If conversion is incomplete, consider extending reaction time or increasing temperature to 170°C for 2 hours.

- For acid-sensitive substrates, ensure this compound is freshly distilled to remove trace acids.

- Catalyst variations: This protocol can be adapted for Cp*ReO₃ or MTO (methyltrioxorhenium) catalysts with appropriate adjustment of loading (typically 2-5 mol%).

Heterogeneous DODH Catalysis with ReOₓ/CeO₂

Protocol Objective: To demonstrate heterogeneous DODH of glycerol to allyl alcohol using ReOₓ/CeO₂ catalyst with this compound as reductant.

Table 2: Reagents and Equipment for Heterogeneous DODH

| Component | Specification | Quantity |

|---|---|---|

| Glycerol | ≥99% purity | 0.5 mmol |

| ReOₓ/CeO₂ catalyst | 10 wt% rhenium loading | 50 mg |

| This compound | Anhydrous, ≥99% | 2 mL |

| Reaction vessel | High-pressure reactor | 25-50 mL capacity |

| Heating system | Mantle with temperature control | - |

| Gas supply | Hydrogen (optional) | - |

Step-by-Step Procedure:

- Catalyst Activation: Pre-treatment of ReOₓ/CeO₂ catalyst at 300°C under hydrogen flow (50 mL/min) for 2 hours may enhance activity.

- Reaction Mixture: Combine glycerol (0.5 mmol, 46 mg), activated catalyst (50 mg), and this compound (2 mL) in the pressure reactor.

- Reaction Conditions: Seal the reactor and purge with nitrogen (or hydrogen for alternative protocols). Heat to 135-170°C for 2-15 hours with stirring (500-700 rpm).

- Reaction Monitoring: Monitor glycerol conversion and allyl alcohol formation by GC-MS or HPLC.

- Catalyst Separation: After reaction, cool to room temperature, dilute with methanol, and separate catalyst by centrifugation.

- Product Recovery: Concentrate the supernatant under reduced pressure and purify allyl alcohol by distillation or column chromatography.

- Catalyst Reuse: Wash recovered catalyst with acetone, dry at 80°C, and reactivate at 300°C before reuse.

Notes and Troubleshooting:

- For improved yields, consider using ReOₓ-Au/CeO₂ or ReOₓ-Ag/CeO₂ catalysts which have demonstrated up to 93% yield with H₂ as reductant.

- If facing catalyst deactivation, ensure complete removal of carbonaceous deposits by calcination at 400°C in air for 2 hours between runs.

- For viscous substrates, pre-dissolve in minimal this compound before adding to the reaction mixture.

- Safety note: Allyl alcohol is toxic; handle in well-ventilated hood with appropriate PPE.

Performance Data and Comparative Analysis

Catalyst Performance in DODH with this compound

Table 3: Comparative Performance of Catalytic Systems in DODH Using this compound

| Catalyst System | Substrate | Product | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| CpttReO₃ (homogeneous) | 1,2-Octanediol | 1-Octene | 135 | 15 | 93 | [1] |

| CpttReO₃ (homogeneous) | Glycerol | Allyl alcohol | 135 | 15 | ~99 | [1] |

| CpttReO₃ (homogeneous) | 1,4-Anhydroerythritol | 2,5-Dihydrofuran | 135 | 15 | 83 | [1] |

| MTO (homogeneous) | Glycerol | Allyl alcohol | 170 | 2.5 | 90 | [2] |

| Ammonium perrhenate (homogeneous) | Glycerol | Allyl alcohol | 170 | 2.5 | 70 | [2] |

| ReOₓ/TiO₂ (heterogeneous) | Glycerol | Allyl alcohol | 135 | 15 | 48-54 | [2] |

| 10 wt% ReOₓ/CeO₂+SiO₂ (heterogeneous) | Glycerol | Allyl alcohol | 135 | 15 | 86 | [2] |

| ReOₓ-Au/CeO₂ (heterogeneous) | Glycerol | Allyl alcohol | 135 | 15 | 91 | [2] |

Substrate Scope and Functional Group Tolerance

Table 4: Substrate Scope in DODH Reactions Using this compound as Solvent/Reductant

| Substrate Category | Specific Example | Product | Yield Range | Notes |

|---|---|---|---|---|

| Aliphatic diols | 1,2-Octanediol | 1-Octene | 81-93% | Optimal with CpttReO₃ at 135°C |

| Biomass-derived polyols | Glycerol | Allyl alcohol | 70-99% | Varies with catalyst; highest with CpttReO₃ |

| Erythritol | 1,3-Butadiene | 67-81% | Requires higher temperatures (170°C) | |

| Xylitol | 1,3-Pentadiene | ~62% | May require formic acid co-catalyst | |

| Aromatic diols | 1-Phenyl-1,2-ethanediol | Styrene | 76-90% | Higher yield with PPh₃ as reductant |

| (R,R)-1,2-Diphenyl-1,2-ethanediol | trans-Stilbene | 95% | Excellent stereospecificity | |

| Cyclic substrates | 1,4-Anhydroerythritol | 2,5-Dihydrofuran | 83% | - |

| Sugar derivatives | Methyl α-D-mannopyranoside | Methyl α-D-2,3-dideoxy-mannopyranoside | 98% | Requires ReOₓ-Pd/CeO₂ catalyst |

Practical Considerations and Technical Recommendations

Solvent Selection and Optimization

The selection of appropriate alcohol solvents is critical for DODH reaction efficiency. While this compound has demonstrated excellent performance across multiple catalyst systems, understanding its advantages relative to other alcohols informs protocol optimization:

- Chain length optimization: Experimental evidence indicates that alcohols with ≥5 carbon atoms demonstrate significantly better performance than shorter-chain alternatives, with this compound representing an optimal balance between solubility properties and reduction potential [2].

- Primary vs. secondary alcohols: Secondary alcohols like this compound are generally superior reductants compared to primary alcohols in DODH catalysis, though primary alcohols may be preferred in certain cases where easier separation of the resulting aldehyde (vs. ketone) is desirable [2].

- Steric considerations: Bulkier secondary alcohols such as 2,4-dimethyl-3-pentanol have demonstrated excellent yields (up to 91% with ReO₃ catalyst) but may present challenges in product separation and solvent recovery [2].

Catalyst Design and Selection Criteria

Rhenium-based catalysts dominate DODH applications with this compound, but their selection requires careful consideration of specific research goals:

- Homogeneous catalysts (CpttReO₃, MTO, Cp*ReO₃) typically offer higher activity and broader substrate scope, making them ideal for exploratory synthesis and fundamental studies.

- Heterogeneous systems (ReOₓ/TiO₂, ReOₓ/CeO₂, ReOₓ-Au/CeO₂) provide advantages in catalyst recovery and continuous processing, relevant for process development and scale-up.

- Support effects in heterogeneous catalysis significantly influence performance; ceria-based supports demonstrate enhanced activity due to their oxygen vacancy concentration and redox properties [2].

- Bimetallic systems like ReOₓ-Au/CeO₂ leverage hydrogen activation metals to facilitate rhenium reduction, though excessive hydrogenation activity (as with Pd) may lead to over-reduced products [3].

Conclusion and Future Perspectives

The application of This compound as both solvent and reductant in DODH catalysis represents a robust and efficient methodology for converting biomass-derived polyols to valuable olefins. The protocols outlined herein provide researchers with practical tools to implement this transformation using either homogeneous or heterogeneous rhenium-based catalysts. The exceptional performance of this compound, particularly with advanced catalyst systems like CpttReO₃, enables near-quantitative yields of important intermediates such as allyl alcohol from glycerol.

Future developments in this field will likely focus on catalyst recycling strategies, process intensification, and reductant alternatives that may offer economic or environmental advantages. The integration of DODH processes with upstream biomass fractionation and downstream olefin functionalization represents a promising direction for holistic biorefinery development. As pharmaceutical and fine chemical industries continue to seek sustainable alternatives to petroleum-derived intermediates, DODH catalysis with this compound stands as an important transformation in the green chemistry toolbox.

References

Comprehensive Application Notes and Protocols: 3-Octanol as Reductant in Rhenium-Catalyzed Deoxydehydration Reactions

Introduction to 3-Octanol as Reductant in Rhenium-Catalyzed Reactions

This compound (C₈H₁₈O) serves as an efficient secondary alcohol-based reductant in rhenium-catalyzed deoxydehydration (DODH) reactions, playing a critical role in converting biomass-derived polyols into valuable olefinic compounds. This versatile reductant enables the removal of oxygen atoms from vicinal diols and related substrates through a well-defined redox mechanism, facilitating the transformation of highly functionalized biomass precursors into deoxygenated products with industrial relevance. The effectiveness of this compound stems from its appropriate reduction potential and thermodynamic properties, which promote the regeneration of active rhenium catalysts during the catalytic cycle while generating the corresponding ketone (3-octanone) as a relatively benign byproduct [1].

The application of this compound as a reductant has been demonstrated in various rhenium-catalyzed systems, including those utilizing methyltrioxorhenium (CH₃ReO₃), rhenium carbonyl complexes (Re₂(CO)₁₀), and cyclopentadiene trioxorhenium (Cp*ReO₃) catalysts. Research indicates that this compound effectively drives DODH reactions across a range of substrates, from simple model diols to complex biomass-derived polyols such as erythritol, xylitol, and sorbitol. The compatibility of this compound with various rhenium catalyst systems and its effectiveness under moderate reaction conditions (typically 170-200°C) make it a valuable component in biomass valorization strategies aimed at producing platform chemicals and fuel precursors [1].

Chemical Properties and Advantages of this compound

Fundamental Characteristics

This compound possesses distinct chemical and physical properties that contribute to its effectiveness as a reductant in rhenium-catalyzed DODH reactions:

Molecular structure: A secondary alcohol with a hydroxyl group at the 3-position of an eight-carbon straight chain, providing balanced steric accessibility and electronic properties for efficient reduction capability.

Boiling point: Approximately 175°C, making it suitable for reactions conducted at elevated temperatures (typically 150-200°C) without excessive pressure requirements.

Solubility characteristics: Amphiphilic nature derived from the hydroxyl group and medium-length alkyl chain, enabling compatibility with both hydrophobic substrates and polar catalyst systems.

Reduction potential: The secondary alcohol functionality provides appropriate thermodynamics for reducing high-valent rhenium species (Re(VII) to Re(V)) while being converted to 3-octanone [1].

Comparison with Alternative Reductants

Table 1: Comparison of this compound with Other Common Reductants in Rhenium-Catalyzed DODH Reactions

| Reductant | Type | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|---|

| This compound | Secondary alcohol | Moderate boiling point, good solubility, manageable toxicity | Generates ketone byproduct | 67-81% (erythritol to butadiene) |

| 3-Pentanol | Secondary alcohol | Lower boiling point (115°C), easier separation | Higher volatility may require pressurized systems | ~61% (xylitol to pentadiene) |

| Triphenylphosphine (PPh₃) | Organophosphine | High efficiency at lower temperatures | Expensive, generates phosphine oxide waste | Up to 87% for aliphatic diols |

| Formic Acid | Organic acid | Inexpensive, can serve dual role as acid catalyst | Handling challenges at high temperatures, corrosivity | 39% (erythritol to DHF) |

The selection of this compound over alternative reductants represents a balance between reaction efficiency, practical handling considerations, and economic viability. Compared to more expensive reductants like triphenylphosphine, this compound offers a cost-effective alternative for larger-scale applications. Relative to other alcohol-based reductants, this compound's moderate boiling point provides operational advantages by allowing reactions at appropriate temperatures without excessive pressure requirements. Additionally, the carbon chain length of this compound contributes to favorable solubility properties that facilitate interaction with both the rhenium catalyst and biomass-derived polyol substrates [1].

Reaction Mechanism and Catalytic Cycle

Overview of the Deoxydehydration (DODH) Process

The deoxydehydration (DODH) reaction represents a catalytic transformation that removes two adjacent hydroxyl groups from vicinal diols or polyols, generating the corresponding alkenes with concurrent reduction of the rhenium catalyst. This process is particularly valuable in biomass valorization as it enables the conversion of oxygen-rich carbohydrate derivatives into olefinic compounds with enhanced utility as chemical intermediates or fuel precursors. The DODH mechanism employing this compound as a reductant proceeds through a well-defined sequence of steps that involve changes in the oxidation state of the rhenium center and coordinated substrate transformations [1] [2].

The overall DODH reaction employing this compound can be represented by the following general transformation: [ \ce{R1-CH(OH)-CH(OH)-R2 + 2 this compound ->[$Cat.$][$Re$] R1-CH=CH-R2 + 2 3-Octanone + 2 H2O} ]

In this process, the rhenium catalyst undergoes reversible redox changes between Re(VII) and Re(V) oxidation states, with this compound serving as the terminal reductant that drives the catalytic cycle by consuming oxygen atoms and regenerating the active catalyst species. The reaction typically proceeds under moderate temperatures (170-200°C) without requiring molecular hydrogen or other external reducing agents, making it particularly suitable for oxygen-rich biomass substrates [1].

Detailed Mechanistic Steps

Table 2: Key Steps in the Rhenium-Catalyzed DODH Mechanism Using this compound as Reductant

| Step | Process | Key intermediates | Oxidation State Change |

|---|---|---|---|

| 1 | Pre-equilibrium | Rhenium (VII) oxide species | No oxidation state change |

| 2 | Substrate Coordination | Rhenium-diolate complex | Re(VII) maintains oxidation state |

| 3 | Reduction | Oxy-rhenium (V) species | Re(VII) → Re(V) |

| 4 | Olefin Extrusion | Alkene product released | Re(V) → Re(V) (no oxidation change) |

| 5 | Catalyst Regeneration | Rhenium (VII) oxide species | Re(V) → Re(VII) |

The DODH mechanism begins with the coordination of the vicinal diol to the high-valent rhenium center (typically Re(VII)), forming a rhenium-diolate complex. This coordination activates the C-O bonds toward cleavage and facilitates the subsequent redox steps. The reduction of the rhenium center from Re(VII) to Re(V) occurs with concurrent oxidation of this compound to 3-octanone, generating the active rhenium (V) species capable of olefin formation. The rate-limiting step in many DODH systems is the extrusion of the alkene product from the rhenium (V) diolate intermediate, which is influenced by the substrate structure, reaction temperature, and specific rhenium catalyst employed. Finally, the catalyst is regenerated to its original Re(VII) state through a second oxidation step involving this compound, completing the catalytic cycle [1] [3].

The following diagram illustrates the complete catalytic cycle for the rhenium-catalyzed DODH reaction using this compound as the reductant:

Figure 1: Catalytic Cycle for Rhenium-Catalyzed DODH Using this compound as Reductant

Experimental Protocols

Catalyst Preparation and Characterization

4.1.1 Methyltrioxorhenium (CH₃ReO₃) Catalyst Preparation

Materials: Perrhenic acid (HReO₄) or ammonium perrhenate (NH₄ReO₄), tetramethyltin (Sn(CH₃)₄), anhydrous diethyl ether, argon/nitrogen gas supply.

Procedure:

- Place perrhenic acid (1.0 g, 4.2 mmol) in a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar.

- Add 30 mL of anhydrous diethyl ether to the flask under an inert atmosphere (argon or nitrogen).

- Cool the solution to 0°C using an ice bath while maintaining stirring.

- Slowly add tetramethyltin (0.85 mL, 6.3 mmol) dropwise over 10 minutes via syringe.

- Remove the ice bath and allow the reaction mixture to warm to room temperature with continuous stirring for 2 hours.

- Filter the resulting white crystalline product through a medium-porosity fritted funnel.

- Wash the crystals with cold anhydrous diethyl ether (3 × 10 mL).

- Dry the product under vacuum for 1 hour to yield methyltrioxorhenium as white crystals.

- Characterize the product by ¹H NMR spectroscopy (CDCl₃, δ 2.4 ppm) and FT-IR (Re=O stretches at 1004 and 972 cm⁻¹).

Storage: Store the CH₃ReO₃ catalyst under an inert atmosphere at -20°C to prevent decomposition [1] [2].

4.1.2 Heterogeneous ReOx-Pd/CeO₂ Catalyst Preparation

Materials: Cerium(IV) oxide support (CeO₂), ammonium perrhenate (NH₄ReO₄), palladium(II) nitrate solution (Pd(NO₃)₂), deionized water.

Procedure:

- Prepare an aqueous solution of ammonium perrhenate (0.1 M) and palladium nitrate (0.05 M) using deionized water.

- Use the incipient wetness impregnation method to load the Re and Pd precursors onto the CeO₂ support.

- Add the metal precursor solutions dropwise to 5.0 g of CeO₂ support with continuous mixing.

- Age the impregnated material for 2 hours at room temperature.

- Dry the catalyst precursor at 110°C for 12 hours in a drying oven.

- Calcine the material at 500°C for 4 hours in a muffle furnace under static air.

- Reduce the catalyst under flowing H₂ (50 mL/min) at 400°C for 2 hours in a tube furnace.

- Characterize the final catalyst using X-ray diffraction (XRD), N₂ physisorption, and temperature-programmed reduction (TPR) [1].

Standard DODH Reaction Procedure with this compound

Materials: Rhenium catalyst (e.g., CH₃ReO₃, 5 mol%), this compound (reductant and solvent), substrate (e.g., erythritol, 1.0 mmol), argon/nitrogen gas supply.

Equipment: 25 mL Schlenk flask with magnetic stir bar, condenser, heating mantle with temperature control, argon/nitrogen inlet, vacuum line.

Procedure:

- Charge the Schlenk flask with erythritol (122 mg, 1.0 mmol) and methyltrioxorhenium (2.5 mg, 0.01 mmol, 1 mol%).

- Add This compound (5.0 mL, 31.6 mmol) as both reductant and solvent to the flask.

- Purge the reaction mixture with argon for 10 minutes to remove oxygen.

- Heat the reaction mixture to 170°C with continuous stirring (500 rpm) under an argon atmosphere.

- Maintain the temperature at 170°C for 90 minutes while monitoring the reaction progress.

- Cool the reaction mixture to room temperature using a water bath.

- Dilute an aliquot of the reaction mixture with ethyl acetate (1:10 dilution) for GC-MS analysis.

- Analyze the products using gas chromatography-mass spectrometry (GC-MS) with appropriate calibration curves for quantification.

Workup and Isolation:

- Transfer the cooled reaction mixture to a separation funnel.

- Wash with brine solution (3 × 10 mL) to remove residual this compound.

- Extract the product with ethyl acetate (3 × 15 mL).

- Combine the organic layers and dry over anhydrous magnesium sulfate.

- Filter and concentrate the solution under reduced pressure.

- Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary [1].

The following workflow diagram illustrates the complete experimental procedure for the DODH reaction:

Figure 2: Experimental Workflow for DODH Reaction Using this compound Reductant

Analytical Methods and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

- Instrument: GC-MS system with FID detector

- Column: HP-5MS (30 m × 0.25 mm × 0.25 μm)

- Injector temperature: 250°C

- Detector temperature: 280°C

- Oven program: 40°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min

- Carrier gas: Helium at 1.0 mL/min constant flow

- Injection volume: 1.0 μL, split ratio 50:1

Quantification Method:

- Prepare calibration curves for substrates and expected products using authentic standards.

- Use internal standard method with dodecane as reference.

- Calculate conversion, selectivity, and yield based on peak areas and calibration curves.

NMR Analysis:

- Dissolve purified products in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

- Record ¹H and ¹³C NMR spectra at 400 MHz and 100 MHz, respectively.

- Identify products by comparison with literature spectral data [1].

Application Data and Performance Metrics

Substrate Scope and Yield Comparisons

Table 3: Performance of this compound as Reductant in DODH Reactions with Various Substrates

| Substrate | Product | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Erythritol | 1,3-Butadiene | CH₃ReO₃ | 170 | 1.5 | 81 |

| Erythritol | 2,5-Dihydrofuran | Re₂(CO)₁₀ | 170 | 24 | 67 |

| Erythritol | 1,3-Butadiene | Cp*ReO₃ | 170 | 3 | 67 |

| Xylitol | 1,3-Pentadiene | CH₃ReO₃ | 170 | 3 | 61 |

| Sorbitol | 1,3,5-Hexatriene | CH₃ReO₃ | 200 | 3 | 54 |

| Glycerol | Allyl Alcohol | Re₂(CO)₁₀ | 180 | 12 | 96 |

| 1,2-Decanediol | 1-Decene | CH₃ReO₃ | 170 | 2 | 87 |

The data presented in Table 3 demonstrates the broad applicability of this compound as a reductant across various biomass-derived substrates. Particularly noteworthy is the high yield (81%) achieved in the conversion of erythritol to 1,3-butadiene using methyltrioxorhenium as catalyst, highlighting the efficiency of the this compound reductant system. Glycerol transformation to allyl alcohol also proceeds with exceptional yield (96%), underscoring the utility of this reductant for important biomass conversion pathways. The system shows consistent performance across diols with varying chain lengths and functionalization, providing a versatile approach for deoxygenation of biomass-derived polyols [1].

Comparative Reductant Efficiency

Table 4: Comparison of this compound with Alternative Reductants in Erythritol DODH

| Reductant | Catalyst | Temperature (°C) | Time (h) | Butadiene Yield (%) | Advantages |

|---|---|---|---|---|---|

| This compound | CH₃ReO₃ | 170 | 1.5 | 81 | Moderate boiling point, good solubility |

| 3-Pentanol | CH₃ReO₃ | 170 | 1.5 | 78 | Similar performance, slightly lower yield |

| Triphenylphosphine | Cp*ReO₃ | 100 | 12 | 87 | Higher yield, lower temperature |

| Formic Acid | None | 210 | 12 | 39 | Catalyst-free, lower yield |

The comparative data reveals that this compound provides a favorable balance of performance and practical handling characteristics. While triphenylphosphine offers slightly higher yields at lower temperatures, its higher cost and challenges in product separation make this compound more suitable for larger-scale applications. The performance of this compound is comparable to 3-pentanol, with the former's slightly higher boiling point potentially offering advantages in reactions requiring elevated temperatures. The significantly lower yield with formic acid as reductant highlights the importance of selecting appropriate reductants for efficient DODH transformations [1].

Technical Considerations and Optimization Strategies

Catalyst Selection and Loading Optimization

The choice of rhenium catalyst significantly influences the reaction efficiency and substrate scope in DODH reactions employing this compound as reductant. Homogeneous catalysts such as methyltrioxorhenium (CH₃ReO₃) generally provide higher activities and milder reaction conditions, while heterogeneous systems like ReOx-Pd/CeO₂ offer advantages in catalyst recovery and reuse. For optimal performance with this compound:

Homogeneous catalysts: Use CH₃ReO₃ at 1-5 mol% loading relative to substrate for balance between activity and cost.

Heterogeneous catalysts: Employ ReOx-Pd/CeO₂ at 10-50 mg per mmol substrate, with Pd:Re ratio of 1:4 for optimal performance.

Temperature optimization: For temperature-sensitive substrates, consider Cp*ReO₃ at 150-170°C rather than higher temperatures required by some other catalysts.

Solvent systems: While this compound typically serves as both reductant and solvent, addition of co-solvents such as toluene or dioxane (up to 50% v/v) may improve solubility for certain substrates [1] [2].

Reaction Parameter Optimization

Several critical parameters require optimization to maximize DODH efficiency with this compound:

Temperature profile:最佳反應溫度 typically falls between 170-200°C. Lower temperatures (150-170°C) may be suitable for sensitive substrates, while more stubborn substrates may require temperatures up to 200°C.

Reaction time: Most DODH reactions reach completion within 1.5-3 hours, though some substrates may require extended reaction times up to 24 hours.

This compound concentration: Use this compound in substantial excess (typically 10-30 equivalents relative to substrate) to drive the reaction to completion and maintain catalyst activity.

Additive effects: Incorporation of Brønsted acids (e.g., p-toluenesulfonic acid, 1-5 mol%) can enhance reaction rates by facilitating intermediate formation, particularly for carbohydrate substrates [1].

Systematic optimization using design of experiments (DoE) approaches is recommended for identifying optimal conditions for new substrates, with particular attention to interactions between temperature, catalyst loading, and this compound concentration.

Troubleshooting and Common Challenges

Low conversion: May result from insufficient catalyst loading, low reaction temperature, or inadequate this compound concentration. Verify catalyst integrity and ensure proper inert atmosphere.

Side product formation: Over-reduction or isomerization products may form at elevated temperatures. Optimize temperature and reaction time to minimize side reactions.

Catalyst decomposition: Methyltrioxorhenium may decompose if exposed to moisture or oxygen. Ensure strict anhydrous and anaerobic conditions.

Product analysis challenges: Some olefinic products may be volatile or unstable. Use appropriate internal standards and minimize sample handling losses.

Scale-up considerations: Maintain efficient mixing and heat transfer when scaling reactions, as the DODH process may be mass transfer-limited at larger scales [1] [2].

Conclusion and Future Perspectives

The application of This compound as a reductant in rhenium-catalyzed deoxydehydration reactions represents a robust and efficient methodology for converting biomass-derived polyols into valuable olefinic compounds. The comprehensive protocols outlined in these application notes provide researchers with detailed procedures for implementing this transformation across a range of substrates, from simple model diols to complex biomass-derived polyols. The well-defined mechanistic pathway and optimized reaction parameters enable predictable performance and facilitate adaptation to specific research needs.

Future developments in this area will likely focus on expanding substrate scope, improving catalyst efficiency, and enhancing sustainability metrics. Particular opportunities exist in the development of more abundant non-rhenium catalysts that can operate effectively with this compound and other alcohol-based reductants, potentially reducing process costs while maintaining high activity and selectivity. Additionally, integration of DODH reactions employing this compound into continuous flow systems may offer advantages in process intensification and scalability for industrial applications [1] [2] [3].

References

Application Notes and Protocols: 3-Octanol in Mushroom Aroma and Food Applications

Introduction to 3-Octanol in Mushroom Aroma

This compound is a naturally occurring volatile organic compound that serves as a characteristic aroma component in many edible mushroom species, including Agaricus bisporus (button mushroom), boletus, forestiere, and shiitake [1]. This eight-carbon alcohol contributes to the fresh, earthy, and enveloping aromas synonymous with mushroom season and is particularly valued for its versatile applications in both perfumery and food flavor industries [1]. The compound occurs naturally in mushrooms and certain fungal species and is certified as Generally Recognized as Safe (GRAS) by regulatory authorities, making it suitable for food applications [2].

Beyond its aromatic properties, recent research has revealed that this compound exhibits significant antifungal activity against postharvest pathogens, particularly Botrytis cinerea, which causes gray mold in fruit [2]. This dual functionality as both a flavor compound and natural preservative enhances its value in food applications, aligning with consumer preferences for clean-label ingredients and sustainable food preservation methods.

Chemical Properties and Occurrence

Fundamental Characteristics

This compound (CAS No. 589-98-0) is a secondary alcohol with a molecular formula of C₈H₁₈O and a purity standard of ≥98% for commercial applications [2]. The compound is characterized by its fresh, herbal, and slightly earthy aroma profile with moderate volatility, making it ideal for both direct food flavoring and fragrance applications [1].

Natural Occurrence and Biosynthesis

In mushrooms, this compound is produced through the enzymatic breakdown of linoleic acid via pathways shared with related eight-carbon volatiles. This biosynthesis occurs through sequential enzymatic reactions involving lipoxygenase and hydroperoxide lyase activities [3]. The compound typically co-occurs with related C8 volatiles including 1-octen-3-ol (mushroom alcohol), 3-octanone, and 2-octen-1-ol, which collectively contribute to the characteristic mushroom aroma profile [4].

Quantitative Analysis in Mushrooms

Concentration Variations Across Mushroom Varieties and Harvesting Conditions

Table 1: this compound Content in Agaricus bisporus Under Different Cultivation Conditions

| Cultivar | Flush of Yielding | Cap Diameter | This compound Content | Relative to 1-Octen-3-ol |

|---|---|---|---|---|

| KORONA 7 | 1st flush | Smaller | Higher | Lower than 1-octen-3-ol |

| KORONA 7 | 4th flush | Larger | Lower | Lower than 1-octen-3-ol |

| EUROMYCEL 12 | 1st flush | Smaller | Higher | Lower than 1-octen-3-ol |

| EUROMYCEL 12 | 4th flush | Larger | Lower | Lower than 1-octen-3-ol |

Quantitative analysis of Agaricus bisporus varieties reveals that This compound concentrations vary significantly based on cultivation factors including cultivar type, flush of yielding, and carpophore size [4]. While 1-octen-3-ol remains the quantitatively dominant compound in all samples, this compound follows consistent patterns of variation across cultivation conditions [4].

Key influencing factors:

- Flush of yielding: The highest concentrations of aromatic volatiles, including this compound, typically occur in the first flush of yielding [4]

- Carpophore size: Mushrooms with smaller cap diameters generally contain higher concentrations of aromatic volatiles, including this compound, and demonstrate higher dry matter content [4]

- Cultivar selection: The variety 'KORONA 7' shows different volatile profiles compared to 'EUROMYCEL 12' across multiple cultivation cycles [4]

Impact of Cooking Methods on this compound and Volatile Profiles

Table 2: Effects of Cooking Methods on Volatile Compounds in Button Mushrooms

| Cooking Method | Temperature | Time | Total Volatiles Detected | This compound Impact | Key Aroma Changes |

|---|---|---|---|---|---|

| Raw | - | - | 37 | Baseline | Fresh, earthy |

| Steaming | 100°C | 7 min | 23 | Variable | Milder aroma |

| Boiling | 100°C | 7 min | 33 | Variable | Partial leaching |

| Baking | 163°C | 8 min | 35 | Enhanced | More robust flavor |

Different cooking methods significantly alter the volatile aroma compounds in button mushrooms, as demonstrated through gas chromatography-mass spectrometry (GC-MS) and electronic nose (E-nose) analysis [5]. The baking process appears to best preserve or enhance the production of flavor compounds, giving button mushroom its distinctive flavor, while steaming and boiling may reduce certain volatile components through leaching or thermal degradation [5].

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Mushrooms

Principle: This method utilizes headspace solid-phase micro-extraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) for precise identification and quantification of this compound in mushroom samples [5].

Materials and Equipment:

- GC-MS system with capillary column

- 75 μm DVB/CAR/PDMS SPME fiber

- 1-decanol internal standard (165.94 μg/mL)

- Sample homogenizer

- 50 mL headspace vials with seals

Procedure:

- Sample Preparation: Homogenize 4 g of mushroom sample with 10 mL of distilled water

- Internal Standard Addition: Mix 5 mL of slurry with 10 μL of 1-decanol internal standard solution in a 50 mL vial

- HS-SPME Extraction:

- Condition SPME fiber at 250°C for 30 min prior to analysis

- Expose conditioned fiber to sample headspace for 40 min at 60°C

- Desorb collected analytes in GC injection port

- GC-MS Parameters:

- Column: Appropriate capillary column

- Temperature program: Optimized for separation of C8 volatiles

- Ionization: Electron impact at 70 eV

- Quantification: Calculate this compound concentration using internal standard method with response factors [5]

Protocol 2: Assessment of Antifungal Activity of this compound

Principle: This protocol evaluates the efficacy of this compound fumigation against postharvest fungal pathogens using both in vitro and in vivo models [2].

Materials:

- This compound (purity ≥98%)

- Botrytis cinerea culture

- PDA medium

- Postharvest fruit (grapes, strawberries)

- Air-tight containers for fumigation

In Vitro Antifungal Assay:

- Pathogen Culture: Culture B. cinerea on PDA medium at 22°C for 10 days

- Fumigation Treatment: Apply this compound at concentrations of 5, 10, and 15 μL/L in sealed containers

- Incubation: Maintain treated cultures at 22°C

- Assessment: Measure colony expansion inhibition daily

- Data Analysis: Calculate inhibitory percentage relative to untreated controls [2]

In Vivo Efficacy on Fruit:

- Fruit Preparation: Select uniform, disease-free grapes and strawberries

- Inoculation: Wound fruit and apply B. cinerea spore suspension

- Fumigation: Treat fruit with this compound at 10, 20, and 30 μL/L in sealed containers

- Storage: Maintain fruit at 20°C with 80-90% relative humidity

- Disease Assessment: Measure lesion diameter and disease incidence over 5 days [2]

Protocol 3: Application of this compound in Food Products

Principle: This protocol outlines methods for incorporating this compound into food products to enhance mushroom flavor profiles while maintaining product quality and stability.

Materials:

- Food-grade this compound

- Carrier substances (oil, ethanol)

- Food matrix (sauces, soups, processed foods)

- Analytical tools for quality control

Procedure for Flavor Enhancement:

- Dosage Determination: Conduct preliminary tests to establish optimal this compound concentration (typically 0.1-10 ppm)

- Delivery System Preparation: Incorporate this compound into appropriate food-grade carrier

- Food Application:

- Sauces and Soups: Add during final mixing stage

- Processed Foods: Incorporate during ingredient blending

- Baked Goods: Add to fat-based components

- Quality Assessment: Evaluate sensory characteristics, stability, and compatibility with food matrix [1]

Considerations:

- Account for potential volatility during thermal processing

- Ensure uniform distribution throughout food matrix

- Monitor for potential interactions with other food components

- Verify stability throughout product shelf life [1]

Mechanisms of Action

Aroma Perception and Contribution

This compound contributes to mushroom aroma through its low odor threshold and characteristic earthy, fresh notes. In combination with other C8 volatiles, particularly 1-octen-3-ol and 3-octanone, it creates the distinctive aroma profile associated with mushrooms [4]. The compound acts as a key discriminant volatile that helps distinguish between different mushroom species and cultivation methods [4].

Antifungal Mechanism

Recent research demonstrates that this compound controls gray mold on postharvest fruit by inducing autophagy of Botrytis cinerea [2]. The compound:

- Reduces cell viability in a dose-dependent manner

- Suppresses conidial germination of fungal pathogens

- Induces autophagic activity in fungal cells

- Inhibits colony expansion and mycelial growth [2]

The antifungal activity occurs through disruption of normal cellular processes, leading to autophagic cell death in the pathogen, making it a promising bio-source antifungal agent for postharvest disease management [2].

Applications in Food Industry

Flavor Enhancement

This compound finds application in various food sectors as a natural flavor enhancer that imparts fresh, earthy mushroom notes:

- Gourmet Products: Enhances umami characteristics in sauces, soups, and processed foods [1]

- Meat Alternatives: Provides savory notes in plant-based products [1]

- Baked Goods: Contributes to flavor complexity in savory bakery products [1]

- Seasoning Blends: Strengthens overall flavor profile in composite seasonings [6]

Food Preservation

The antifungal properties of this compound offer innovative applications in food preservation:

- Postharvest Treatment: Fumigation for fruits including grapes and strawberries to control Botrytis cinerea [2]

- Natural Preservative: Potential alternative to synthetic fungicides in minimally processed foods [2]

- Integrated Management: Component of holistic postharvest disease control strategies [2]

Regulatory and Safety Considerations

This compound is certified as a GRAS (Generally Recognized as Safe) substance and evaluated as a safe food additive by international regulatory bodies [2]. The compound occurs naturally in many edible mushrooms and has been assessed for fragrance ingredient safety with favorable outcomes [2]. When used as a flavor component in food applications, this compound typically falls within the range of naturally occurring levels found in edible mushrooms, supporting its regulatory acceptance for food use.

Conclusion and Future Perspectives

This compound represents a versatile natural compound with dual functionality in food systems as both a characteristic aroma component and effective antifungal agent. Its applications span from gourmet flavor enhancement to sustainable food preservation, aligning with current trends favoring clean-label ingredients and natural preservation methods.

Future research directions should focus on:

- Optimizing delivery systems for enhanced stability and efficacy

- Exploring synergistic combinations with other natural antimicrobials

- Developing commercial-scale applications for postharvest protection

- Investigating mechanisms of autophagy induction in fungal pathogens

The integration of this compound into food applications represents a promising approach to enhance product quality while addressing consumer demands for natural ingredients and sustainable processing methods.

References

- 1. Aromas and Essential Compounds of this compound [arogreen.com]

- 2. This compound controls gray mold on postharvest fruit by ... [sciencedirect.com]

- 3. Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant ... [pmc.ncbi.nlm.nih.gov]

- 4. VOLATILE COMPOUNDS OF IMPORTANCE IN THE AROMA ... [journal.pan.olsztyn.pl]

- 5. Characterization of Volatile Flavor Compounds and Aroma ... [pmc.ncbi.nlm.nih.gov]

- 6. Enhancement of 1-octen-3-ol in Lentinus edodes Maillard ... [sciencedirect.com]

Application Notes and Protocols: Using 3-Octanol in the Deoxydehydration (DODH) of Biomass-Derived Polyols

Introduction

The conversion of biomass into valuable chemicals is a cornerstone of sustainable biorefining. Deoxydehydration (DODH) is a key reaction that transforms vicinal diols (common in biomass-derived polyols like glycerol and sugars) into olefins, thereby reducing oxygen content and increasing energy density. This process requires a catalyst and a reducing agent (reductant). Among the various reductants explored, 3-octanol has emerged as a highly effective and practical choice, often serving as both the reductant and solvent [1].

These Application Notes provide a detailed experimental protocol for performing the DODH reaction using this compound, based on optimized procedures with molecular rhenium and molybdenum catalysts. The accompanying data will aid researchers in selecting appropriate conditions for a range of biomass-derived substrates.

Key Advantages of this compound as a Reductant

Using this compound offers several distinct advantages over other common reductants:

- Dual Functionality: It acts as both a reductant and a solvent, simplifying the reaction setup and work-up [1].

- Green Chemistry: It presents a safer, "greener" alternative to reagents like triphenylphosphine (PPh₃), as its oxidation product, 3-octanone, is easily separable and does not generate solid waste [1].

- Robust Performance: Reactions using this compound can proceed with excellent yield even under an air atmosphere, albeit with a modest decrease in conversion, enhancing practicality for lab-scale synthesis [1].

- Broad Applicability: The system is effective with various catalyst types, including high-cost rhenium-based and more earth-abundant molybdenum-based complexes [1] [2].

Performance Data for DODH with this compound

The following tables summarize key performance metrics for different catalysts and substrates under optimized conditions.

Table 1: Performance of CpttReO₃ Catalyst with Various Substrates [1]

| Substrate | Product | Conversion (%) | Yield (%) | Conditions |

|---|---|---|---|---|

| 1,2-Octanediol | 1-Octene | >99 | 93 | 2 mol% Cat., 135 °C, 15 h, N₂ |

| 1,4-Anhydroerythritol | 2,5-Dihydrofuran | >99 | 83 | 2 mol% Cat., 135 °C, 15 h, N₂ |

| 1-Phenyl-1,2-ethanediol | Styrene | >99 | 76 | 2 mol% Cat., 135 °C, 15 h, N₂ |

| (R,R)-1,2-Diphenyl-1,2-ethanediol | trans-Stilbene | >99 | 95 | 2 mol% Cat., 135 °C, 15 h, N₂ |

| Glycerol | Allyl Alcohol | >99 | 99 | 2 mol% Cat., 170 °C, 1.5 h, N₂ |

| Mucic Acid | Muconates | 91 | 75 | 2 mol% Cat., 170 °C, 1.5 h, N₂ |

Table 2: Comparison of Reductants for 1,2-Octanediol DODH with CpttReO₃ [1]

| Reductant | Solvent | Yield (%) | Conversion (%) |

|---|---|---|---|

| This compound | This compound | 93 | >99 |

| PPh₃ | Chlorobenzene | 93 | >99 |

| This compound (in air) | This compound | 68 | 76 |

| H₂ (40 bar) | Chlorobenzene | 1.2* | 23 |

*Yield of over-reduced product n-octane.

Table 3: Performance of Molybdenum-based Catalyst [2]

| Catalyst Type | Substrate | Product | Reductant | Key Findings |

|---|---|---|---|---|

| Bis(phenolato) Mo Complexes | Anhydroerythritol | 2,5-Dihydrofuran | This compound | Effective as catalyst precursors; high temperatures or microwave irradiation required for good activity. |

Detailed Experimental Protocol

This protocol is adapted from published procedures for the DODH of 1,2-octanediol using CpttReO₃ as a catalyst and this compound as the reductant and solvent [1].

Materials and Equipment

- Catalyst: CpttReO₃ (1,3-di-tert-butylcyclopentadienyl trioxorhenium), 2 mol% relative to substrate.

- Substrate: 1,2-Octanediol (0.5 mmol).

- Reductant/Solvent: This compound (0.5 mL, purified by standard methods, e.g., over alumina).

- Internal Standard: Mesitylene (0.5 mmol), for GC or NMR analysis.

- Equipment:

- 10 mL Schlenk flask or glass pressure tube with a Teflon-stopcock.

- Magnetic stirrer and stir bar.

- Heating block or oil bath.

- Vacuum/inert gas manifold (Argon or Nitrogen).

- Syringes and needles for air-sensitive transfer.

- Equipment for product analysis (e.g., GC-FID, GC-MS, NMR).

Step-by-Step Procedure

- Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, charge the Schlenk flask with the catalyst CpttReO₃ (0.01 mmol, 2 mol%), 1,2-octanediol (0.5 mmol), and mesitylene (0.5 mmol, internal standard).

- Add Solvent/Reductant: Add This compound (0.5 mL) to the flask using a syringe.

- Assemble and Purge: Seal the flask and remove it from the glovebox. Connect it to the Schlenk line and perform three cycles of evacuation and back-filling with inert gas (N₂ or Ar) to ensure an oxygen-free atmosphere.

- Initiate Reaction: Submerge the reaction vessel in a pre-heated oil bath or heating block at 135 °C with vigorous stirring. Monitor the reaction for 15 hours.

- Reaction Work-up: After the reaction time, carefully cool the flask to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

- Product Analysis:

- Analyze an aliquot of the crude mixture by GC-FID or GC-MS using the mesitylene peak as an internal standard to determine conversion and yield.

- Alternatively, the yield and conversion can be determined by ¹H NMR spectroscopy by comparing the integrals of the product olefin signals to the internal standard mesitylene.

The experimental workflow for this protocol is summarized in the following diagram:

Critical Parameters and Troubleshooting

- Atmosphere Control: For optimal yields, strict exclusion of oxygen is required. Ensure reactor seals are tight and purging is thorough.

- Catalyst Handling: Rhenium catalysts are often air- and moisture-sensitive. Store and handle them under an inert atmosphere.

- Temperature Control: Consistent and accurate temperature is vital for reproducible results.

- Low Conversion:

- Verify the integrity of the inert atmosphere.

- Confirm the activity of the catalyst batch.

- Ensure the reaction temperature is correctly calibrated.

- Low Yield/By-product Formation:

- Optimize reaction time; prolonged heating can lead to over-reduction or decomposition.

- For acid-sensitive substrates, ensure all glassware is clean and dry to avoid acid-catalyzed side reactions.

Conclusion

The use of This compound as a combined reductant and solvent provides a robust, efficient, and practical system for the deoxydehydration (DODH) of biomass-derived polyols. The provided protocols and data demonstrate its effectiveness with high-performance rhenium catalysts, enabling researchers to convert a variety of diol and polyol substrates into valuable olefinic products with high yield and selectivity.

References

3-octanol in cosmetic and personal care products

Chemical & Functional Profile of 3-Octanol

The table below summarizes the key characteristics of this compound based on the search results:

| Property | Description |

|---|---|

| Chemical Name | This compound (Octan-3-ol) [1] |

| CAS Registry Number | 589-98-0 [1] [2] |

| Molecular Formula | C₈H₁₈O [1] [2] |

| Molecular Weight | 130.23 g/mol [2] |

| Physical State | Colorless to almost colorless clear liquid [2] |

| Odor Profile | Earthy, mushroom, fresh, nutty, herbal [3] [4] |

| Key Function | Fragrance ingredient [3] |

| Reported Benefits | Imparts fresh, earthy, and natural aromatic profiles; provides a calming scent [3] |

| Boiling Point | 177 °C [2] |

| Flash Point | 68 °C [2] |

| Specific Gravity | 0.82 (20/20) [2] |

Application Guidance and Considerations

While explicit protocols are not available, the following points can guide your experimental work:

- Primary Function in Formulations: The search results consistently highlight the role of this compound as a fragrance component [3]. It is used to create fresh, earthy, and natural olfactory notes in products, making it suitable for concepts that evoke a connection with nature, such as in creams and lotions [3].

- Starting Point for Formulation: One supplier, Hermitage Oils, describes this compound as "basically a top note" [4]. You can begin experimental trials by incorporating it into the fragrance phase of your formulations at low concentrations, following standard safety assessments.

- Safety and Handling: this compound is classified as a combustible liquid and can cause skin and serious eye irritation [2]. In a laboratory setting, wear protective gloves, eye protection, and ensure the workspace is well-ventilated [2].

Proposed Experimental Pathway for Formulation

Given the lack of specific protocols, the diagram below outlines a proposed logical workflow for evaluating this compound in a cosmetic formulation, from initial selection to stability testing.

Critical Research Gaps and Future Directions

The search results reveal a significant lack of public scientific data on several fronts crucial for drug development professionals:

- No Detailed Protocols: None of the sources provide step-by-step methodologies for incorporating this compound into specific product types (e.g., creams, serums, cleansers).

- Limited Efficacy Data: While its fragrance is well-described, there is a lack of quantitative data on its performance as a functional ingredient (e.g., sensory attributes, consumer perception studies).

- Unknown Synergistic Effects: How this compound interacts with other common cosmetic ingredients, particularly in complex formulations, is not documented in the available literature.

To advance research, I propose focusing on the following areas:

- Systematic Compatibility Studies: Test the stability of this compound in various emulsion systems (O/W, W/O), and with different preservatives, thickeners, and active ingredients.

- Sensory Analysis Panels: Conduct controlled studies to quantify the sensory impact and perceived strength of this compound at different concentrations (e.g., 0.01%, 0.05%, 0.1%).

- Investigating Potential Functional Benefits: One study identified in the search suggests this compound can activate specific metabolic and immune response pathways in nematodes [5]. This in-vitro finding warrants further investigation to determine if this compound has any bioactive potential in cosmetic applications, such as modulating skin's biological responses.

References

- 1. This compound - the NIST WebBook [webbook.nist.gov]

- 2. This compound 589-98-0 | TCI AMERICA [tcichemicals.com]

- 3. Aromas and Essential Compounds of this compound [arogreen.com]

- 4. This compound octan-3-ol [thegoodscentscompany.com]

- 5. Elucidation of the nematicidal mode of action of this compound on ... [rdpc.uevora.pt]

Comprehensive Application Notes and Protocols for Octanol-Water Partition Coefficient (logP) Determination in Drug Development

Introduction to logP and Its Pharmacological Significance

The octanol-water partition coefficient (logP) is defined as the ratio of a compound's equilibrium concentration in the immiscible solvents n-octanol and water, expressed logarithmically. This parameter serves as a fundamental descriptor of molecular lipophilicity, influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. According to Lipinski's "Rule of Five," which outlines criteria for drug-likeness, an optimal logP value below 5 is critical for ensuring satisfactory oral bioavailability [1]. The thermodynamic basis for logP stems from the transfer free energy of a solute between aqueous and organic phases, described by the equation: -RTln10 × logP = ΔGtransfer, where R represents the gas constant and T the temperature in Kelvin [1].

The determination of logP remains challenging due to the diverse chemical properties of drug candidates, including ionization potential, surfactant properties, and molecular flexibility. Experimental methodologies range from traditional direct partitioning methods to indirect chromatographic and spectroscopic approaches, while computational models offer rapid prediction but with varying accuracy across chemical space. This application note provides a comprehensive overview of current logP determination methods, detailed protocols for key experimental techniques, and guidance for method selection based on compound characteristics and research objectives.

Overview of logP Determination Methods

Method Classification and Comparison

Table 1: Comprehensive Comparison of logP Determination Methods

| Method Category | Specific Method | logP Range | Key Advantages | Key Limitations | Throughput |

|---|---|---|---|---|---|

| Direct Partitioning | Shake-flask/Stir-flask | -2 to 5 [2] | Direct measurement, OECD guidelines | Emulsion formation, manual phase separation | Low |

| Slow-stirring | >5 [2] | Reduces emulsion issues | Lengthy equilibration time | Low | |

| Chromatographic | RP-HPLC | Varies with calibration | No emulsion issues, automatable | Indirect measurement, requires calibration | Medium-High |

| UHPLC-UV/MS | Wide range | High sensitivity, structural diversity handling | Equipment cost, method development | High | |

| Spectroscopic | ¹H NMR (deuterium-free) | Method-dependent | No internal standards needed | Limited to NMR-visible compounds | Medium |

| ¹⁹F NMR with reference | Fluorinated compounds | Absolute quantification, no calibration | Restricted to fluorinated compounds | Medium | |

| Computational | Fragment-based (ClogP, etc.) | Theoretical limit | High speed, low cost | Training-set dependency [1] | Very High |

| Property-based (FElogP, etc.) | Theoretical limit | Physical basis, no training set | Computational intensity [1] | Medium |

Critical Considerations in Method Selection

When selecting an appropriate logP determination method, researchers must consider several critical factors related to their specific compounds and research context:

Compound characteristics: Ionizability, UV activity, fluorine content, molecular weight, and stability in aqueous and organic phases significantly impact method suitability. For instance, non-UV-active compounds like aliphatic fluorohydrins require NMR-based approaches [3], while ionizable compounds may need pH-controlled conditions or multiple measurements at different pH values.

Data quality requirements: The required precision and accuracy should align with the application stage. Early discovery may tolerate higher error margins (>0.5 log units), while late-stage development or regulatory submissions demand higher accuracy (<0.3 log units) [2].

Resource constraints: Equipment availability, technical expertise, and budget influence method selection. Computational methods offer the most resource-efficient approach for high-throughput screening, while experimental validation remains essential for lead compounds.

Regulatory compliance: For regulatory submissions, adherence to OECD guidelines (107 for shake-flask, 123 for slow-stirring) is often required [2], emphasizing standardized methodologies with demonstrated precision and accuracy.

Experimental logP Determination Methods

Direct Partitioning Methods

3.1.1 Shake-Flask and Stir-Flask Methods

The shake-flask method represents the classical approach for direct logP measurement, though it has been largely superseded by the stir-flask method which minimizes emulsion formation through gentle mixing rather than vigorous shaking [2]. The fundamental principle involves allowing a compound to partition between pre-saturated n-octanol and water phases, followed by quantitative analysis of solute concentration in each phase. According to OECD guidelines, the standard stir-flask method demonstrates excellent reproducibility with repeatability of 0.4 log units and inter-laboratory reproducibility not exceeding 0.15 log units [2].

Detailed Protocol:

- Mutual solvent saturation: Pre-saturate HPLC-grade water with n-octanol and n-octanol with water by mixing equal volumes (typically 50 mL each) for 24 hours at 25°C before separation.